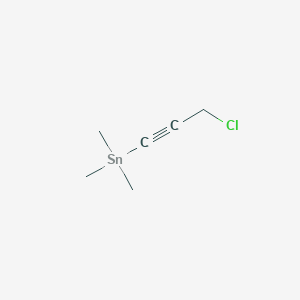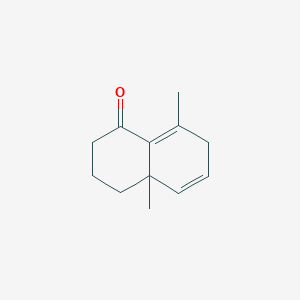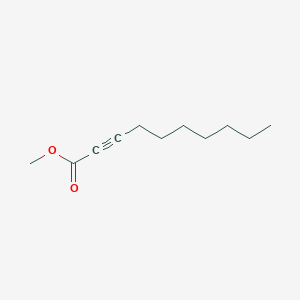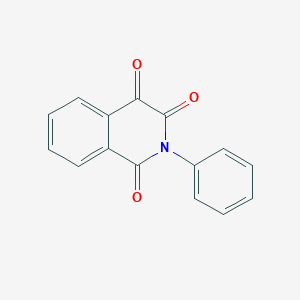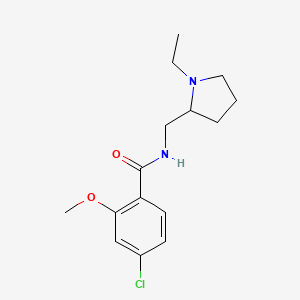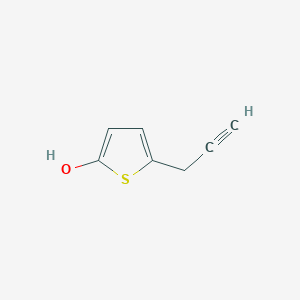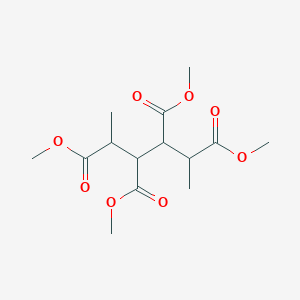![molecular formula C10H26N5OP B14475058 N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide CAS No. 72200-29-4](/img/structure/B14475058.png)
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide is a complex organic compound known for its unique structure and versatile applications. This compound features a phosphanylidene group, which is a key component in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of the tris(dimethylamino)phosphine precursor. This precursor is then reacted with ethylamine and acetic anhydride under controlled conditions to form the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and lower cost. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of polymers and as an additive in specialty chemicals.
Wirkmechanismus
The mechanism by which N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the phosphanylidene group.
Tris(dimethylaminoethyl)amine: Another similar compound used in polymerization reactions and coordination chemistry.
Uniqueness
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide stands out due to its phosphanylidene group, which imparts unique reactivity and coordination properties. This makes it particularly valuable in applications requiring specific catalytic or binding characteristics.
Eigenschaften
CAS-Nummer |
72200-29-4 |
|---|---|
Molekularformel |
C10H26N5OP |
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
N-[2-[[tris(dimethylamino)-λ5-phosphanylidene]amino]ethyl]acetamide |
InChI |
InChI=1S/C10H26N5OP/c1-10(16)11-8-9-12-17(13(2)3,14(4)5)15(6)7/h8-9H2,1-7H3,(H,11,16) |
InChI-Schlüssel |
CZIIEWQIHWIWID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCN=P(N(C)C)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






